

(Rac)-Lartesertib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

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Compound of Interest

Compound Name: (Rac)-Lartesertib

CAS No.: 2495096-26-7

Cat. No.: B10831616

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Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-competitive inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a master regulator of the DNA damage response (DDR), a critical cellular network for maintaining genomic integrity.[3] In many cancers, the DDR pathway is dysregulated, making it a compelling target for therapeutic intervention. Lartesertib functions by inhibiting ATM kinase activity, thereby preventing the activation of DNA damage checkpoints and disrupting DNA repair processes. This leads to the accumulation of DNA damage, ultimately inducing apoptosis in cancer cells and sensitizing them to DNA-damaging agents like chemotherapy and radiotherapy.[1][4]

This technical guide provides a comprehensive overview of the target validation of **(Rac)-Lartesertib** in various cancer cell lines. It includes a summary of its efficacy, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

Lartesertib (M4076) Biochemical and Cellular Potency

Lartesertib has demonstrated sub-nanomolar potency in biochemical assays and potent inhibition of ATM signaling in cellular contexts.

Assay Type	Target	IC50	Cell Lines	Reference
Biochemical Kinase Assay	ATM	< 1 nM	N/A	[5]
Cellular ATM/CHK2 Phosphorylation Inhibition	ATM/CHK2	9 - 64 nM	Panel of 8 cancer cell lines (A375, A549, FaDu, HCC1187, HT29, MCF-7, NCI-H460, and SW620)	[2]

IC50: Half-maximal inhibitory concentration

Lartesertib (M4076) Monotherapy and Combination Efficacy in Cancer Cell Lines

While specific IC50 values for cell viability across a wide range of cancer cell lines are not extensively published in a single source, studies have shown that Lartesertib demonstrates significant anti-proliferative and pro-apoptotic effects, particularly in combination with other agents.

Cell Line	Cancer Type	Combination Agent	Effect	Reference
Panel of 34 cancer cell lines	Various	ATR inhibitors (M4344, M6620)	Synergistic inhibition of cell growth	[6]
MiaPaCa2	Pancreatic Cancer	ATR inhibitor (M4344)	Complete tumor growth inhibition in xenograft model	[6]
MV4-11	Acute Myeloid Leukemia	ATR inhibitor (M4344)	Enhanced tumor growth inhibition in xenograft model	[6]
Panel of 26 TNBC PDX models	Triple-Negative Breast Cancer	ATR inhibitor (M4344)	Significant tumor growth inhibition	[6]

TNBC: Triple-Negative Breast Cancer; PDX: Patient-Derived Xenograft

Experimental Protocols

Western Blot Analysis of ATM Signaling Pathway Inhibition

This protocol details the procedure to assess the inhibition of ATM signaling by Lartesertib through the analysis of key downstream protein phosphorylation.

a. Cell Lysis and Protein Quantification:

- Seed cancer cells (e.g., A549, FaDu) in 6-well plates and grow to 70-80% confluency.
- Treat cells with varying concentrations of Lartesertib (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours) prior to inducing DNA damage.

- Induce DNA double-strand breaks by treating cells with a DNA-damaging agent (e.g., 10 μ M etoposide for 1 hour or ionizing radiation at 5 Gy).
- Wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

- Denature 20-30 μ g of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
 - Phospho-ATM (Ser1981)
 - Total ATM
 - Phospho-CHEK2 (Thr68)
 - Total CHEK2
 - Phospho-p53 (Ser15)

- Total p53
- γ H2AX (Ser139)
- GAPDH or β -actin (as a loading control)
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

This assay assesses the ability of single cancer cells to form colonies after treatment with Lartesertib, providing a measure of cytotoxicity.

a. Cell Plating and Treatment:

- Harvest exponentially growing cancer cells and prepare a single-cell suspension.
- Count the cells and plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated should be optimized for each cell line to yield 50-150 colonies in the control wells.
- Allow the cells to attach for 24 hours.
- Treat the cells with a range of Lartesertib concentrations.

b. Colony Formation and Staining:

- Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
- Carefully remove the medium and wash the wells with PBS.

- Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
- Stain the colonies with 0.5% crystal violet solution for 20-30 minutes.
- Gently wash the plates with water to remove excess stain and allow them to air dry.

c. Data Analysis:

- Count the number of colonies (containing ≥ 50 cells) in each well.
- Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%.
- Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x PE).

In Vitro Radiosensitization Assay

This protocol determines the ability of Lartesertib to enhance the cytotoxic effects of ionizing radiation.

a. Cell Treatment and Irradiation:

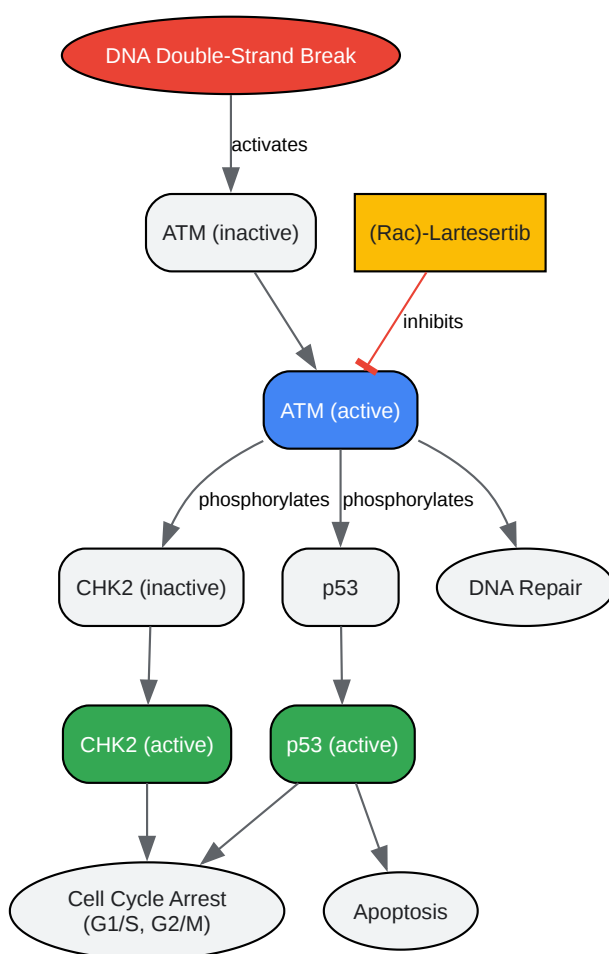
- Plate cells for a clonogenic assay as described above.
- After 24 hours, treat the cells with a fixed, non-toxic concentration of Lartesertib for a predetermined time (e.g., 2 hours) before irradiation.
- Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.
- After irradiation, replace the medium with fresh, drug-free medium.

b. Colony Formation and Analysis:

- Follow the steps for colony formation, staining, and counting as described in the clonogenic survival assay protocol.

- Plot the surviving fraction as a function of the radiation dose for both the Lartesertib-treated and untreated cells on a semi-logarithmic graph.
- Determine the Dose Enhancement Factor (DEF) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 50% or 10%). $DEF = (\text{Dose of radiation alone to achieve } x\% \text{ survival}) / (\text{Dose of radiation} + \text{Lartesertib to achieve } x\% \text{ survival})$. A DEF greater than 1 indicates radiosensitization.

Mandatory Visualizations



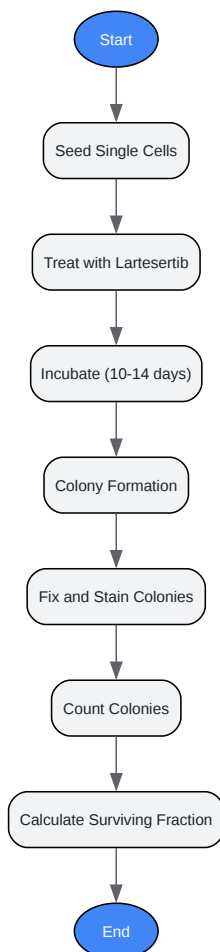
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Caption: ATM Signaling Pathway Inhibition by **(Rac)-Lartesertib**.



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Caption: Western Blot Experimental Workflow.



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